4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 637753-41-4
VCID: VC6870855
InChI: InChI=1S/C20H16O4/c1-11-7-14-15(10-19(21)23-17(14)8-12(11)2)18-9-13-5-4-6-16(22-3)20(13)24-18/h4-10H,1-3H3
SMILES: CC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Molecular Formula: C20H16O4
Molecular Weight: 320.344

4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

CAS No.: 637753-41-4

Cat. No.: VC6870855

Molecular Formula: C20H16O4

Molecular Weight: 320.344

* For research use only. Not for human or veterinary use.

4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one - 637753-41-4

Specification

CAS No. 637753-41-4
Molecular Formula C20H16O4
Molecular Weight 320.344
IUPAC Name 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
Standard InChI InChI=1S/C20H16O4/c1-11-7-14-15(10-19(21)23-17(14)8-12(11)2)18-9-13-5-4-6-16(22-3)20(13)24-18/h4-10H,1-3H3
Standard InChI Key RCFFADUYOPJTJP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC

Introduction

Structural Characteristics and Molecular Design

Core Framework and Substituent Configuration

The compound belongs to the coumarin family, characterized by a benzopyrone backbone (2H-chromen-2-one). Key structural modifications include:

  • 7-Methoxy-1-benzofuran-2-yl group: Attached at position 4 of the coumarin core, this substituent introduces aromaticity and electron-donating effects via the methoxy (-OCH₃) group .

  • 6,7-Dimethyl groups: Methyl (-CH₃) groups at positions 6 and 7 enhance hydrophobicity and steric bulk, potentially influencing intermolecular interactions .

The molecular formula is inferred as C₂₁H₁₈O₅, with a molecular weight of 362.37 g/mol, derived from analogous structures .

Table 1: Comparative Structural Features of Related Coumarin Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-(7-Methoxy-1-benzofuran-2-yl)-6-(2-oxopropoxy)-2H-chromen-2-oneC₂₁H₁₆O₆364.357-Methoxybenzofuran, 2-oxopropoxy
4-(7-Methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one C₁₉H₁₄O₄306.307-Methoxybenzofuran, 6-methyl
Target CompoundC₂₁H₁₈O₅362.377-Methoxybenzofuran, 6,7-dimethyl

Crystallographic and Conformational Insights

X-ray crystallography of analogous coumarin-benzofuran hybrids reveals that the benzofuran moiety often adopts an envelope conformation, with the oxygen atom deviating from the plane of the aromatic system . Intramolecular hydrogen bonding, such as C–H⋯O interactions, stabilizes the molecular geometry and influences packing in the solid state . For the target compound, the 6,7-dimethyl groups may induce torsional strain, altering dihedral angles between the coumarin and benzofuran rings compared to non-methylated analogs .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one likely involves multi-step strategies common to coumarin derivatives:

  • Pechmann Condensation: A classic method for coumarin synthesis, utilizing resorcinol derivatives and β-keto esters under acidic conditions. For the target compound, a 6,7-dimethylresorcinol precursor would be required .

  • Suzuki-Miyaura Coupling: To introduce the 7-methoxybenzofuran moiety, a palladium-catalyzed cross-coupling between a boronic acid-functionalized benzofuran and a brominated coumarin intermediate could be employed.

  • Methylation: Sequential alkylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) would install the 6,7-dimethyl groups .

Table 2: Synthetic Intermediates and Reagents

StepIntermediateReagents/Conditions
16,7-DimethylresorcinolConcentrated H₂SO₄, β-keto ester
24-Bromo-6,7-dimethylcoumarinPd(PPh₃)₄, 7-methoxybenzofuran-2-boronic acid, DME/H₂O
3Target CompoundMethyl iodide, K₂CO₃, DMF

Challenges in Synthesis

  • Regioselectivity: Ensuring precise methylation at positions 6 and 7 requires careful control of reaction conditions to avoid over-alkylation .

  • Purification: The lipophilic nature of the dimethylated product may necessitate chromatographic techniques using polar eluents (e.g., ethyl acetate/hexanes) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals include:

    • Singlet at δ 3.85–3.90 ppm for the methoxy (-OCH₃) group.

    • Doublets for aromatic protons on the benzofuran ring (δ 6.80–7.50 ppm) .

    • Singlets for methyl groups at δ 2.30–2.50 ppm .

  • ¹³C NMR: Key peaks would correspond to carbonyl (C=O, δ ~160 ppm) and quaternary carbons in the coumarin and benzofuran systems .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 362.37 ([M+H]⁺), with fragmentation patterns reflecting loss of methyl groups (-15 Da) and the methoxybenzofuran moiety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator